molecular formula C11H8INO2 B2366490 Methyl 6-iodoquinoline-2-carboxylate CAS No. 1598490-95-9

Methyl 6-iodoquinoline-2-carboxylate

Cat. No.: B2366490
CAS No.: 1598490-95-9
M. Wt: 313.094
InChI Key: SSWWTQVMENCIJA-UHFFFAOYSA-N
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Description

Methyl 6-iodoquinoline-2-carboxylate is an organic compound with the molecular formula C11H8INO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-iodoquinoline-2-carboxylate typically involves the iodination of quinoline derivatives. One common method is the reaction of 6-iodoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-iodoquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-iodoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromoquinoline-2-carboxylate
  • Methyl 6-chloroquinoline-2-carboxylate
  • Methyl 6-fluoroquinoline-2-carboxylate

Uniqueness

Methyl 6-iodoquinoline-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 6-iodoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWTQVMENCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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